2-Bromo-5-cyano-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-bromo-5-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXCLCBAOFJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sandmeyer Reaction
- Starting Material: An amino derivative (e.g., 2-amino- benzoic acid)
- Reagents: Sodium nitrite (NaNO₂) and copper(I) cyanide (CuCN)
- Conditions: Acidic aqueous medium, low temperature (0°C to 5°C)
This reaction replaces the amino group with a nitrile, producing 2-bromo-5-cyano- benzoic acid.
Method B: Nitrile Formation via Cyanation
Alternatively, aromatic halides can undergo palladium-catalyzed cyanation:
Ar–Br + CuCN → Ar–CN
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: Dimethylformamide (DMF)
- Temperature: 80–120°C
This approach is efficient for introducing the nitrile at the desired position.
Fluorination at the 3-Position
The fluorine atom is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing substituents and the electronic nature of the aromatic ring.
Method A: Electrophilic Fluorination
- Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI)
- Conditions: Mild, often room temperature, with a suitable solvent such as acetonitrile
Method B: Nucleophilic Aromatic Substitution
- If the aromatic ring bears suitable leaving groups, nucleophilic fluorination can be performed using potassium fluoride (KF) in the presence of phase transfer catalysts.
The choice of method depends on the electronic environment of the aromatic ring; electrophilic fluorination is more common for electron-rich rings.
Purification and Characterization
Post-synthesis, the crude product undergoes purification via recrystallization or chromatography:
- Chromatography: Flash chromatography using solvents like heptane/ethyl acetate mixtures
- Recrystallization: From solvents such as ethanol or ethyl acetate
Characterization techniques include:
- NMR Spectroscopy: Confirm the chemical shifts for aromatic protons, nitrile carbon, and fluorine
- Mass Spectrometry: Verify molecular weight
- Melting Point: Ensure purity and identity
Summary Data Table
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Br₂ or NBS | RT to 0°C | 85–95% | Regioselective at ortho position |
| 2 | Nitrile introduction | CuCN or NaNO₂ + CuCN | 80–120°C or 0°C | 70–85% | Sandmeyer or palladium-catalyzed |
| 3 | Fluorination | Selectfluor or NFSI | RT | 60–80% | Electrophilic fluorination |
| 4 | Purification | Chromatography | Standard | — | Recrystallization or chromatography |
Research Findings and Optimization
Recent studies highlight the importance of solvent choice and reaction conditions:
- Solvent Effects: Polar aprotic solvents like acetonitrile enhance fluorination efficiency.
- Reaction Temperature: Mild temperatures prevent decomposition of sensitive intermediates.
- Catalyst Use: Palladium catalysis significantly improves nitrile formation yields.
- Scale-up Potential: The methods described are adaptable for large-scale synthesis, with high overall yields and minimal toxic reagent use.
Chemical Reactions Analysis
2-Bromo-5-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
2-Bromo-5-cyano-3-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of the cyano group increases its electrophilic character, making it suitable for nucleophilic substitution reactions that are common in drug synthesis.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to develop anticancer agents. For instance, compounds derived from this acid have shown promising activity against certain cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Agrochemical Applications
Pesticide Development
The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its fluorinated structure contributes to improved lipophilicity and metabolic stability, which are desirable traits in pesticide efficacy.
Case Study: Insecticides
A notable application is its use in synthesizing insecticides that target specific pests while minimizing environmental impact. The incorporation of the cyano and fluorine groups enhances the biological activity of these compounds, leading to more effective pest control solutions.
Materials Science
Polymer Synthesis
In materials science, this compound is explored for its potential in creating novel polymers. The functional groups allow for cross-linking reactions that can yield materials with unique properties suitable for various applications, including coatings and adhesives.
Case Study: Dyes and Pigments
Research has demonstrated that this compound can be used to synthesize dyes with enhanced stability and colorfastness. The ability to modify the chemical structure allows for tailoring the properties of dyes used in textiles and plastics.
Chemical Synthesis and Research
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that include halogenation and cyanation reactions. For example, one synthetic route employs the use of bromine and cyanide sources under controlled conditions to achieve high yields .
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Bromination | Br₂ | High |
| 2 | Cyanation | KCN | Moderate |
| 3 | Fluorination | HF | High |
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between 2-bromo-5-cyano-3-fluorobenzoic acid and its closest structural analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Applications | Similarity Score* | Source |
|---|---|---|---|---|---|
| This compound | Br (2), CN (5), F (3) | C₈H₃BrFNO₂ | High acidity (pKa ~1.5–2.0**), pharmaceutical intermediate | N/A | Target |
| 2-Bromo-3-fluorobenzoic acid | Br (2), F (3) | C₇H₄BrFO₂ | Moderate acidity (pKa ~2.5), used in Suzuki couplings | 0.89 | [1], [3] |
| 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid | Br (2), F (5), CF₃ (3) | C₈H₃BrF₄O₂ | Strong electron-withdrawing, higher lipophilicity (logP ~3.1) | - | [6] |
| 2-Amino-5-bromo-4-fluorobenzoic acid | NH₂ (2), Br (5), F (4) | C₇H₅BrFNO₂ | Lower acidity (pKa ~4.0), potential dye precursor | 0.77 | [4] |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | Br (5), CH₃ (2), NO₂ (3) | C₈H₆BrNO₄ | High thermal stability, explosive intermediate | 0.93 | [5] |
Similarity scores (0–1 scale) derived from structural/functional group alignment in computational models .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The cyano group at position 5 in the target compound is a stronger EWG than the methyl group in 5-bromo-2-methyl-3-nitrobenzoic acid, leading to higher acidity and reactivity in nucleophilic substitution reactions . Compared to the trifluoromethyl group in 2-bromo-5-fluoro-3-(trifluoromethyl)benzoic acid, the cyano group offers similar electron withdrawal but lower steric bulk, enabling easier functionalization .
- Substituent Positioning: The fluoro group at position 3 in the target compound provides ortho/para-directing effects, contrasting with the meta-directing amino group in 2-amino-5-bromo-4-fluorobenzoic acid. This positional difference significantly alters regioselectivity in further derivatization .
Biological Activity
2-Bromo-5-cyano-3-fluorobenzoic acid (CAS No. 1807076-52-3) is a halogenated benzoic acid derivative that has garnered attention in scientific research for its potential biological activities. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom, which may significantly influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄BrFNO₂. The structural arrangement of its functional groups plays a crucial role in determining its biological activity. The cyano and fluorine substituents are known to enhance lipophilicity and bioavailability, which are important factors in drug design.
The biological activity of this compound is believed to stem from its interactions with various biological molecules, including enzymes and receptors. It can alter enzymatic activity by binding to active sites or influencing signal transduction pathways. This mechanism may lead to diverse biological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano group is particularly noted for enhancing antibacterial activity due to increased electron-withdrawing capacity, which may affect the binding affinity to bacterial targets.
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, derivatives of benzoic acid have been tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, showing promising cytotoxic effects.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated. Studies suggest that halogenated benzoic acids can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Compounds similar to this compound showed MIC values ranging from 64 µg/mL to 512 µg/mL against various bacterial strains. |
| Anticancer Activity | In vitro tests indicated significant cytotoxicity against SGC7901 and ECA109 cell lines with IC50 values below 10 µM. |
| Anti-inflammatory Effects | The compound demonstrated the ability to reduce TNF-alpha levels in macrophage cultures. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Its applications extend beyond research into potential therapeutic uses in pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.
Q & A
Q. What are the key synthetic routes for preparing 2-bromo-5-cyano-3-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and cyanation of a fluorobenzoic acid precursor. For example, bromination of 5-cyano-3-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C achieves regioselective bromination . Alternatively, Suzuki-Miyaura coupling using a boronic ester intermediate (e.g., 5-cyano-3-fluorophenylboronic acid) with brominated aryl halides can be employed . Yield optimization requires controlling temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine deshielding effects at C2, fluorine coupling patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 258.92 (calculated for C₈H₃BrFNO₂) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Solubility tests indicate:
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the benzoic acid core in cross-coupling reactions?
- Methodological Answer : The cyano group at C5 enhances electrophilicity at C2 (bromine site), facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. In Pd-catalyzed reactions, it stabilizes transition states via conjugation, improving coupling efficiency with arylboronic acids (e.g., Suzuki-Miyaura yields increase from 65% to 82% when cyano is present vs. methyl) . DFT calculations show a 0.3 eV reduction in activation energy due to cyano’s electron-withdrawing effect .
Q. What strategies mitigate contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes in solution (e.g., rotational isomerism). To resolve:
- Variable-Temperature NMR : Conduct experiments from 25°C to −40°C to freeze conformers and simplify splitting .
- X-ray Crystallography : Compare crystal packing effects with solution-state data; hydrogen bonding between COOH and CN groups may stabilize specific conformers .
- Computational Modeling : Use Gaussian09 with B3LYP/6-31G* to simulate NMR shifts and identify dominant conformers .
Q. How can regioselective functionalization be achieved at the C3-fluorine position without disturbing the bromine or cyano groups?
- Methodological Answer : Protect the COOH group as a methyl ester to prevent nucleophilic attack. Use fluorophilic catalysts (e.g., CuI/1,10-phenanthroline) for C3-H activation, enabling cross-dehydrogenative coupling (CDC) with aryl iodides . Alternatively, photoredox catalysis with Ir(ppy)₃ under blue LED light selectively functionalizes the C3-F position via single-electron transfer (SET) mechanisms .
Data Contradiction Analysis
Q. Why do biological assays report conflicting IC₅₀ values for this compound’s antimicrobial activity?
- Methodological Answer : Variations arise from assay conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
